

# Preliminary Studies on Osimertinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

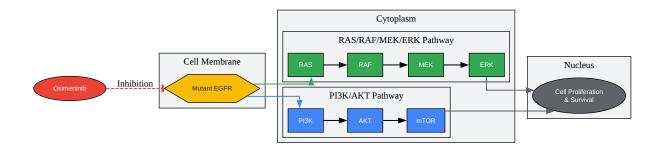
### Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on Osimertinib, focusing on its mechanism of action, experimental protocols, and key preclinical and clinical data.

### **Mechanism of Action**

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of the receptor's kinase activity.[2] This blockade of EGFR signaling subsequently inhibits downstream pathways crucial for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile.





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**Figure 1:** Simplified signaling pathway of Osimertinib's mechanism of action.

## Data Presentation

## **Preclinical Activity: In Vitro IC50 Values**

The half-maximal inhibitory concentration (IC50) of Osimertinib has been determined in various NSCLC cell lines, demonstrating its potency against EGFR sensitizing and T790M mutations.

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Reference
PC9	exon 19 deletion	8 - 17	[2]
H1975	L858R/T790M	5 - 11	[2]
Calu-3	Wild-Type	650	[2]
H2073	Wild-Type	461	[2]

## Clinical Efficacy: Key Phase III Trials

Osimertinib has demonstrated superior efficacy in large-scale clinical trials compared to earlier-generation EGFR-TKIs and chemotherapy.



Trial	Treatment Arms	Key Efficacy Endpoint	Result
FLAURA	Osimertinib vs. Gefitinib or Erlotinib (1st-line)	Median Progression- Free Survival (PFS)	18.9 months vs. 10.2 months (HR: 0.46)
Median Overall Survival (OS)	38.6 months vs. 31.8 months (HR: 0.80)		
AURA3	Osimertinib vs. Platinum-based chemotherapy (2nd- line, T790M+)	Median Progression- Free Survival (PFS)	10.1 months vs. 4.4 months (HR: 0.30)
Median Overall Survival (OS)	26.8 months vs. 22.5 months (HR: 0.87)[3] [4]		

### FLAURA Trial: Baseline Patient Characteristics (Osimertinib Arm, N=279)

Characteristic	Value	
Median Age (years)	61.0	
Female	62.0%	
Race: Asian	64.2%	
Never Smoker	67.4%	
WHO Performance Status 0 or 1	99.7%	
EGFR Mutation: exon 19 deletion	60.6%	
EGFR Mutation: L858R	39.4%	
CNS Metastases at Study Entry	41.6%	
Source: FLAURA2 Clinical Study Report.[5]		

AURA3 Trial: Secondary Endpoint Data



Endpoint	Osimertinib (N=279)	Platinum-Pemetrexed (N=140)
Objective Response Rate (ORR)	71%	31%
Median Duration of Response (months)	9.7	4.1
CNS Objective Response Rate (patients with measurable CNS lesions)	70%	31%[1]
Median CNS Progression-Free Survival (months)	11.7	5.6[1]

# Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of Osimertinib in NSCLC cell lines such as PC9 and H1975.

#### Materials:

- NSCLC cell lines (e.g., PC9, H1975)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Osimertinib (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

#### Procedure:

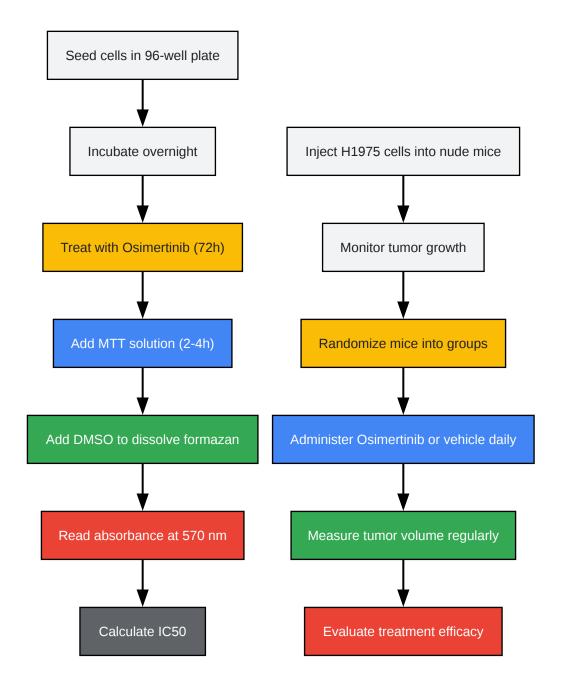






- Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10<sup>3</sup> to 5 x 10<sup>3</sup> cells per well and incubate overnight.
- Treatment: Treat the cells with serial dilutions of Osimertinib (e.g., 0.001 to 10  $\mu$ M) for 72 hours.[6] Include a vehicle control (DMSO).
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.





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## References



- 1. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 13, Summary of Baseline Characteristics in FLAURA2 (Randomized Period FAS)
   Osimertinib (Tagrisso) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
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